Methyl 2-methoxy-6-methylbenzoate

Vue d'ensemble

Description

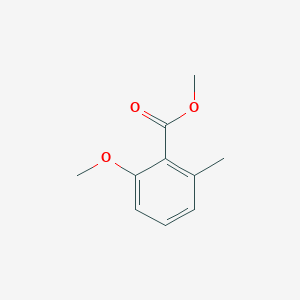

Methyl 2-methoxy-6-methylbenzoate is an organic compound with the molecular formula C10H12O3. It is a methyl ester derivative of 2-methoxy-6-methylbenzoic acid. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-6-methylbenzoate typically involves the following steps:

Reduction Hydrogenation Reaction: Using 2-methyl-6-nitrobenzoic acid or its methyl ester as a raw material, methanol as a solvent, hydrogen as a hydrogen source, and palladium carbon or platinum carbon as a catalyst, 2-amino-6-methylbenzoic acid or its methyl ester is prepared by hydrogenation reduction.

Diazotization, Hydrolysis, and Esterification: The reduction product undergoes diazotization, hydrolysis, and esterification reactions using a diazotization reagent and methanol as a solvent to prepare 2-hydroxy-6-methyl benzoate.

Methylation Reaction: 2-hydroxy-6-methyl benzoate is methylated using dimethyl sulfate as a methylating agent in the presence of alkali to produce 2-methoxy-6-methyl benzoate.

Hydrolysis Reaction: The methyl ester of 2-methoxy-6-methyl benzoic acid is mixed with alkali and water, heated for hydrolysis, and then cooled.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-methoxy-6-methylbenzoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or aldehydes.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products

Oxidation: Produces 2-methoxy-6-methylbenzoic acid.

Reduction: Yields 2-methoxy-6-methylbenzyl alcohol or 2-methoxy-6-methylbenzaldehyde.

Substitution: Forms various substituted derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Agricultural Applications

One of the notable applications of methyl 2-methoxy-6-methylbenzoate is its role as a synthetic intermediate in the production of metrafenone, a fungicide effective against powdery mildew and other fungal diseases in crops. Metrafenone operates by disrupting the cytoskeleton of pathogenic fungi, which leads to abnormal growth and eventual cell death. This unique mechanism differentiates it from conventional fungicides that target respiratory chains or cell walls .

Case Study: Metrafenone Efficacy

A study evaluating metrafenone's effectiveness demonstrated significant control over powdery mildew in various crops, including grapes and melons. The results indicated a reduction in disease incidence by over 70% when applied at recommended dosages. This underscores the importance of this compound as a precursor in developing effective agricultural treatments.

Pharmaceutical Applications

This compound has been explored for its potential pharmaceutical applications, particularly in synthesizing biologically active compounds. Research indicates that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines .

Case Study: Cytotoxic Activity

In a study investigating the cytotoxic effects of orsellinates derived from this compound, compounds showed promising results against human cancer cell lines. The findings suggest that further exploration into its derivatives could lead to the development of novel anticancer agents.

Microbial Degradation Studies

Research has also focused on the microbial degradation of methyl aromatic esters, including this compound. Certain strains of bacteria, such as Burkholderia cepacia, have demonstrated the ability to degrade these compounds effectively, which could be useful for bioremediation efforts .

Case Study: Bacterial Strain Isolation

A study isolated a bacterial strain capable of degrading methyl benzoate within one week, showcasing its potential for environmental applications. This highlights the compound's role not only in industrial applications but also in ecological contexts.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of Methyl 2-methoxy-6-methylbenzoate involves its interaction with specific molecular targets and pathways. It can act as a precursor in various biochemical pathways, leading to the formation of active metabolites. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-methoxybenzoate: Similar structure but lacks the methyl group at the 6-position.

Methyl 4-methoxybenzoate: Has the methoxy group at the 4-position instead of the 2-position.

Methyl 2-methylbenzoate: Lacks the methoxy group at the 2-position.

Uniqueness

Methyl 2-methoxy-6-methylbenzoate is unique due to the presence of both the methoxy and methyl groups on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems .

Activité Biologique

Methyl 2-methoxy-6-methylbenzoate, an aromatic ester, has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of 180.20 g/mol, features a methoxy group and a methyl group on the benzene ring, which influence its chemical reactivity and biological interactions.

- Molecular Formula :

- Molecular Weight : 180.20 g/mol

- Structure : Contains a methoxy group (-OCH₃) and a methyl group (-CH₃) on the aromatic ring.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . Research has shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential use in developing new antimicrobial agents. For instance, a study isolated Burkholderia cepacia, which can degrade methyl benzoate and its derivatives, indicating that certain microbial strains can metabolize this compound, potentially leading to its application in bioremediation efforts .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects . The presence of the methoxy group is believed to enhance its ability to modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Hydrolysis : The ester bond can hydrolyze to release benzoic acid, which may exert biological effects by interacting with cellular targets.

- Enzyme Interaction : The compound's functional groups can participate in hydrogen bonding with enzymes or receptors, influencing various biochemical pathways.

Study on Hydrolysis by Bacterial Strains

A significant study explored the hydrolysis of methyl benzoate by Burkholderia cepacia. This strain was able to utilize methyl benzoate as a carbon source, leading to complete degradation within a week. The study highlighted the strain's ability to metabolize not only the ester but also its hydrolysis products, suggesting a robust metabolic pathway that could be harnessed for environmental applications .

| Bacterial Strain | Substrate | Degradation Time | Metabolites Produced |

|---|---|---|---|

| Burkholderia cepacia | Methyl benzoate | < 7 days | Benzoic acid |

| Pseudomonas spp. | This compound | < 30 hours | Various metabolites |

Potential Applications in Drug Development

This compound's structural similarity to other biologically active compounds positions it as a promising candidate in drug development. Its unique arrangement of functional groups allows for specific interactions with biological targets, potentially leading to novel therapeutic agents .

Propriétés

IUPAC Name |

methyl 2-methoxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-5-4-6-8(12-2)9(7)10(11)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZOXFSVZHAWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343626 | |

| Record name | Methyl 2-methoxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79383-44-1 | |

| Record name | Benzoic acid, 2-methoxy-6-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79383-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methoxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl 2-methoxy-6-methylbenzoate in the context of Tetramorium immigrans?

A1: this compound has been identified as the trail pheromone of the pavement ant, Tetramorium immigrans []. This compound, secreted by the Dufour's gland of the ant, plays a crucial role in their communication system. It enables ants to lay trails, guiding nestmates to food sources and maintaining foraging efficiency. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.